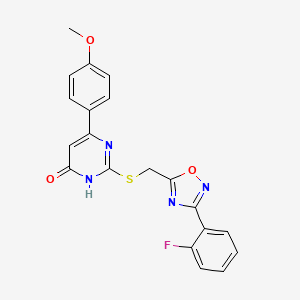
2-(((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C20H15FN4O3S and its molecular weight is 410.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic molecule that incorporates several pharmacologically significant moieties, including oxadiazole and pyrimidine rings. These structural features are associated with a variety of biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be represented structurally as follows:
This molecular formula indicates the presence of fluorine, nitrogen, oxygen, and sulfur, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole ring have been linked to antibacterial and antifungal activities due to their ability to inhibit key bacterial enzymes and disrupt cellular processes. In particular, studies have demonstrated that similar oxadiazole derivatives can effectively combat pathogens such as E. coli and S. aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| 1 | Antibacterial | E. coli, S. aureus |
| 2 | Antifungal | C. albicans |
Anticancer Properties
The biological activity of this compound extends to anticancer effects. The pyrimidine component is known for its role in various antitumor agents. Studies indicate that compounds featuring the pyrimidine ring can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation . The incorporation of the methoxy group has been shown to enhance these effects by improving solubility and bioavailability.
Inhibition of Enzymatic Activity
The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression. For example, it may exhibit inhibitory effects on alkaline phosphatase enzymes, which are often overexpressed in cancerous tissues .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the oxadiazole and pyrimidine rings can significantly alter its potency and selectivity against various biological targets.
Key Findings:
- Substitution at position 5 of the oxadiazole ring enhances antibacterial activity.
- The presence of a methoxy group at position 4 of the phenyl ring increases lipophilicity, improving cellular uptake.
Case Studies
Several studies have explored the biological profile of compounds similar to This compound :
- Antibacterial Efficacy : A study evaluated a series of oxadiazole derivatives against common bacterial strains and found significant inhibition rates correlating with specific structural features .
- Anticancer Activity : Another investigation focused on pyrimidine derivatives showed promising results in inhibiting breast cancer cell lines (MCF-7) with IC50 values indicating strong cytotoxicity .
Properties
IUPAC Name |
2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-27-13-8-6-12(7-9-13)16-10-17(26)23-20(22-16)29-11-18-24-19(25-28-18)14-4-2-3-5-15(14)21/h2-10H,11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIIPPTXQRXYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














